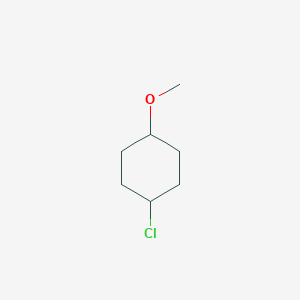

1-Chloro-4-methoxycyclohexane

Description

General Significance of Cyclohexane (B81311) Derivatives in Synthetic and Mechanistic Studies

Cyclohexane derivatives are fundamental to the study of organic chemistry, offering a three-dimensional framework to explore the spatial arrangement of atoms and its influence on chemical behavior. fastercapital.comgalaxy.ai The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle strain and torsional strain. galaxy.ai Substituents on the cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. galaxy.ai

The relative stability of these positions is a cornerstone of conformational analysis. Equatorial substituents are generally more stable than their axial counterparts due to the absence of destabilizing 1,3-diaxial interactions. galaxy.ai This energetic preference dictates the conformational equilibrium of substituted cyclohexanes and profoundly impacts their reactivity. For instance, the rate and stereochemical outcome of reactions such as eliminations and nucleophilic substitutions are often dependent on the conformation of the starting material. libretexts.org Consequently, cyclohexane derivatives serve as invaluable probes for elucidating reaction mechanisms and for the stereoselective synthesis of complex target molecules, including pharmaceuticals and natural products. fastercapital.comontosight.ai

Academic Relevance of Halogenated Ethers within Organic Synthesis

Halogenated ethers are a class of organic compounds that feature both an ether linkage and one or more halogen atoms. wikipedia.org This combination of functional groups imparts unique chemical properties that are leveraged in various aspects of organic synthesis. They are utilized as intermediates in the production of a range of chemicals, including those used in the textile and pesticide industries, and as solvents in polymerization reactions. waterquality.gov.au

In academic research, halogenated ethers are often employed as substrates in mechanistic studies, particularly for investigating nucleophilic substitution and elimination reactions. The presence of the ether oxygen can influence the reactivity of the carbon-halogen bond through inductive and sometimes participatory effects. Moreover, certain halogenated ethers can serve as precursors for the generation of other functional groups. For example, the cleavage of the ether bond or substitution of the halogen atom can provide pathways to a variety of other molecules. researchgate.net The study of their reactions contributes to a deeper understanding of fundamental organic transformations. acs.org

Research Focus on 1-Chloro-4-methoxycyclohexane within Contemporary Organic Chemistry

Research on this compound and its analogues often centers on understanding the balance of steric and electronic effects that determine its most stable conformation. For example, studies on similar systems, such as 1-chloro-4-methylcyclohexane, have explored the energetic differences between the diaxial and diequatorial conformers of the trans isomer. stackexchange.com In the case of this compound, the lone pairs on the ether oxygen can also play a role in stabilizing or destabilizing certain conformations through intramolecular interactions.

Furthermore, this compound serves as a useful model for studying the mechanisms of nucleophilic substitution reactions (SN1 and SN2). The rate and products of such reactions are highly dependent on the stereochemistry of the starting material and the ability of the methoxy (B1213986) group to influence the reaction pathway, for instance, through neighboring group participation. The synthesis of this compound can be achieved through methods such as the addition of hydrogen chloride to 1-methoxycyclohexene, a reaction that highlights the principles of electrophilic addition to alkenes and the regiochemical outcomes dictated by carbocation stability. vaia.com

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | This compound | 1-Chloro-4-methylcyclohexane |

| Molecular Formula | C7H13ClO nih.gov | C7H13Cl lookchem.com |

| CAS Number | 935545-55-4 bldpharm.com | 931-68-0 lookchem.com |

| Boiling Point | Not readily available | 165.5°C at 760 mmHg lookchem.com |

| Density | Not readily available | 0.95 g/cm³ lookchem.com |

The study of this compound continues to provide valuable insights into the fundamental principles of organic chemistry, from conformational analysis to reaction dynamics.

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

1-chloro-4-methoxycyclohexane |

InChI |

InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

NRRIITDYTQNSCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(CC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Chloro 4 Methoxycyclohexane and Its Derivatives

Established Routes to Halogenated Cyclohexyl Ethers

The construction of 1-chloro-4-methoxycyclohexane can be approached through two primary retrosynthetic disconnections: formation of the ether linkage or introduction of the chlorine atom as the key step. These strategies involve well-established reactions in organic synthesis.

Nucleophilic Substitution Approaches to Ether Formation

A common and versatile method for forming ethers is the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide. rsc.orgthieme-connect.desigmaaldrich.com In the context of this compound, this can be envisioned in two ways:

Route A: Reaction of a 4-chlorocyclohexanol-derived alkoxide with a methylating agent.

Route B: Reaction of a 1,4-dihalocyclohexane with a methoxide (B1231860) source.

Route A is generally more practical. The synthesis would commence with the readily available 4-chlorocyclohexanol (B1345108). Treatment of this alcohol with a strong base, such as sodium hydride (NaH), generates the corresponding alkoxide. Subsequent reaction with a methylating agent, typically methyl iodide (CH\textsubscript{3}I) or dimethyl sulfate (B86663) ((CH\textsubscript{3})\textsubscript{2}SO\textsubscript{4}), furnishes the desired this compound.

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 4-Chlorocyclohexanol | Methyl iodide | Sodium hydride | This compound | Williamson Ether Synthesis |

| 1,4-Dichlorocyclohexane | Sodium methoxide | - | This compound | Nucleophilic Substitution |

The stereochemistry of the starting 4-chlorocyclohexanol will influence the stereochemistry of the product. If a specific diastereomer of 4-chlorocyclohexanol (cis or trans) is used, the Williamson ether synthesis will proceed with retention of configuration at the carbon bearing the chlorine atom, as the reaction occurs at the oxygen atom.

Chlorination of Precursors and Functional Group Interconversions

An alternative and often more direct approach involves the chlorination of a suitable precursor, namely 4-methoxycyclohexanol (B98163). This alcohol can be prepared from p-anisaldehyde or 4-methoxycyclohexanone (B142444) through reduction. The conversion of the hydroxyl group in 4-methoxycyclohexanol to a chlorine atom can be achieved using various chlorinating agents.

Common reagents for this transformation include:

Thionyl chloride (SOCl\textsubscript{2}) : Often used with a base like pyridine (B92270) to neutralize the HCl byproduct.

Phosphorus trichloride (B1173362) (PCl\textsubscript{3})

Phosphorus pentachloride (PCl\textsubscript{5})

Triphenylphosphine (B44618) (PPh\textsubscript{3}) and N-chlorosuccinimide (NCS) : This combination is known for effecting stereoselective chlorinations. acs.org

The stereochemical outcome of the chlorination is highly dependent on the reagent and reaction conditions. For instance, the reaction of cyclic alcohols with thionyl chloride can proceed through different mechanisms (S\textsubscript{N}1, S\textsubscript{N}2, or S\textsubscript{N}i), leading to varying degrees of stereochemical control.

A study on the stereoselective chlorination of β-substituted cyclic alcohols using triphenylphosphine and N-chlorosuccinimide demonstrated that the stereoselectivity (inversion or retention of configuration) is influenced by the ring size and the nature of the substituent. acs.org For a trans-substituted cyclohexanol, the reaction can be tuned to yield either the cis- or trans-chloro derivative with high selectivity. This suggests that by choosing the appropriate chlorination conditions, one could selectively synthesize either cis- or trans-1-chloro-4-methoxycyclohexane from the corresponding diastereomer of 4-methoxycyclohexanol.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The synthesis of specific stereoisomers of this compound requires careful control over the introduction of chiral centers or the separation of stereoisomers. It is important to note that 1,4-disubstituted cyclohexanes like this one are achiral if the substituents are not themselves chiral, due to the presence of a plane of symmetry in both the cis and trans isomers. idc-online.comlibretexts.orgmvpsvktcollege.ac.in However, the principles of stereoselective synthesis are crucial when dealing with more complex derivatives or when using chiral reagents or catalysts.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of a chiral derivative of this compound, one could start with a chiral cyclohexane (B81311) derivative from the chiral pool. For example, optically active cyclohexene-1-carboxylic acid, which can be synthesized via a diastereoselective Diels-Alder reaction using a chiral auxiliary like a lactic acid ester, could serve as a starting point. acs.org Subsequent functional group manipulations, including the introduction of the methoxy (B1213986) and chloro groups at the desired positions, would need to be carried out in a stereocontrolled manner to preserve the initial chirality.

Asymmetric Catalysis in Cyclohexane Derivatization

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of complex molecules. rsc.orgnih.govnih.gov While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, general strategies for the asymmetric functionalization of cyclohexanes can be applied.

For instance, organocatalytic methods have been developed for the asymmetric synthesis of highly functionalized cyclohexanes. nih.govnih.gov These often involve cascade reactions, such as Michael-Michael-Henry sequences, to construct the cyclohexane ring with multiple stereocenters with high enantioselectivity. nih.gov A hypothetical approach could involve the asymmetric desymmetrization of a prochiral cyclohexene (B86901) derivative. For example, an enantioselective hydroboration-oxidation or dihydroxylation of a suitable cyclohexene precursor could establish a chiral center, which would then be further elaborated to introduce the chloro and methoxy groups.

| Catalytic System | Reaction Type | Potential Application |

| Chiral organocatalyst (e.g., amino-squaramide) | Michael addition cascades | Construction of a chiral cyclohexane scaffold |

| Chiral transition metal complex (e.g., Rh, Ru) | Asymmetric hydrogenation | Desymmetrization of a prochiral cyclohexenone derivative |

| Ene-reductases | Biocatalytic desymmetrization | Asymmetric reduction of a cyclohexadienone precursor acs.org |

Diastereoselective Control in Synthesis

Controlling the relative stereochemistry (cis vs. trans) in the synthesis of this compound is crucial. The stereochemical outcome is often determined by the conformation of the cyclohexane ring and the mechanism of the reaction.

As mentioned earlier, the chlorination of 4-methoxycyclohexanol can be directed to give either the cis or trans product. For example, the conversion of an alcohol to a tosylate followed by an S\textsubscript{N}2 displacement with chloride ion typically proceeds with inversion of configuration. Thus, starting with trans-4-methoxycyclohexanol would yield cis-1-chloro-4-methoxycyclohexane.

The relative stability of the diastereomers also plays a role. In 1,4-disubstituted cyclohexanes, the diequatorial conformer of the trans isomer is generally the most stable. idc-online.comlibretexts.org This thermodynamic preference can be exploited in reactions that allow for equilibration.

A stereospecific synthesis of trans-1,4-disubstituted cyclohexanes has been described, which could be adapted for this compound. acs.org Such methods often rely on reactions where the stereochemical course is well-defined, allowing for the unambiguous preparation of a single diastereomer.

Exploration of Novel Synthetic Pathways

The synthesis of specifically substituted cyclohexanes, such as this compound, is an area of active research, driven by the prevalence of the cyclohexane motif in pharmaceuticals and other bioactive molecules. nih.gov Novel synthetic strategies are continuously being developed to improve efficiency, selectivity, and environmental compatibility. These modern approaches often focus on creating complex cyclic structures from simpler precursors with high degrees of control over their three-dimensional arrangement (stereochemistry). acs.org

Green Chemistry Approaches to Halogenated Cyclohexanes

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. nih.gov In the context of halogenated cyclohexanes, this often involves replacing traditional, hazardous reagents with safer alternatives and designing more efficient, atom-economical reactions.

Electrochemical synthesis is emerging as a powerful green tool. acs.org It can replace toxic or dangerous oxidizing and reducing agents and often operates at room temperature, reducing energy consumption. For instance, an electrochemical method for the synthesis of spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one derivatives has been developed, which involves a tandem radical addition and cyclization. acs.orgacs.org This type of strategy, which creates complex molecules in a single operation, showcases the potential of electrochemistry to construct functionalized cyclohexane rings under mild conditions.

Another green approach focuses on one-pot syntheses, which reduce the need for purification of intermediate compounds, thereby saving solvents and energy. Research into the synthesis of cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756) has demonstrated high-yielding, one-pot processes that utilize methanol (B129727) as a solvent and feature recyclable catalysts. scirp.org The by-products are often environmentally benign substances like carbon dioxide and nitrogen. scirp.org Such methodologies provide a framework for developing greener syntheses of other cyclohexane derivatives. While direct hydrodehalogenation—the replacement of a halogen with hydrogen—is a common reaction, the principles of using greener reducing agents and catalytic methods from heterocycle chemistry can be applied to cyclohexane systems as well. eurekaselect.com

The use of water as a solvent is a cornerstone of green chemistry. nih.gov While many organic reactions are not traditionally performed in water, research has shown that it can be a viable and even beneficial solvent for certain transformations, such as the synthesis of imidazole-based hybrids. nih.gov Developing water-tolerant catalytic systems for the halogenation and functionalization of cyclohexanes is a key goal in this area.

Functionalization Strategies for Cyclohexane Scaffolds

The cyclohexane ring is a fundamental scaffold in organic chemistry. youtube.com Modern synthetic chemistry has made significant strides in developing methods to directly functionalize this otherwise unreactive hydrocarbon framework. These strategies offer powerful shortcuts for synthesizing complex molecules.

One of the most revolutionary approaches is C-H functionalization . This strategy involves the direct conversion of a carbon-hydrogen (C-H) bond, which is typically inert, into a new carbon-carbon or carbon-heteroatom bond. nih.govniu.edu This bypasses the need for pre-functionalized starting materials, making syntheses more efficient and atom-economical. researchgate.net

Catalyst-controlled site-selectivity is a key concept in this field, where the choice of catalyst can direct the reaction to a specific C-H bond among many similar ones. nih.gov For example, dirhodium and iridium-based catalysts have been used to achieve highly site- and stereoselective carbene insertions into the C-H bonds of unactivated cyclohexane derivatives. nih.govresearchgate.net This allows for the desymmetrization of simple cyclohexanes, creating complex, chiral molecules from simple starting materials. nih.gov

Table 1: Catalyst-Controlled C-H Functionalization of Cyclohexane Derivatives

| Catalyst Type | Reaction Type | Selectivity Achieved | Potential Application |

|---|---|---|---|

| Dirhodium Catalysts | Carbene Insertion | High site- and stereoselectivity | Production of fine chemicals nih.gov |

| Iridium Porphyrin Catalysts | Carbene Insertion | Asymmetric functionalization of C-H bonds | Synthesis of chiral β-amino acid derivatives researchgate.net |

| Manganese Catalysts | C-H Oxidation | Enantioselective hydroxylation of tertiary C-H bonds | Creation of oxygenated building blocks acs.org |

Another powerful technique is the incorporation of C-H functionalization into cascade reactions . In these sequences, a single event triggers a series of bond-forming reactions to rapidly build molecular complexity. acs.org For example, a palladium-catalyzed cascade can involve an intramolecular C-H functionalization of an sp³ C-H bond to form complex polycyclic structures. acs.org

Furthermore, functionalization can be achieved through ring-closing metathesis (RCM), which has been used to prepare cyclohexenyl-based β-amino acids. nih.gov This method demonstrates the versatility of modern organometallic catalysis in constructing functionalized cyclohexane rings. The development of these functionalization strategies is crucial for late-stage modification, where a complex molecule, such as a drug candidate, is selectively modified in the final steps of a synthesis to create a library of related compounds for biological testing. researchgate.net

Stereochemical and Conformational Analysis of 1 Chloro 4 Methoxycyclohexane

Conformational Preferences of Cyclohexane (B81311) Ring Systems

The non-planar nature of the cyclohexane ring is central to its conformational analysis. To alleviate the angle strain that would be present in a planar hexagon, the ring adopts puckered conformations, with the chair form being the most stable.

The chair conformation is the most stable arrangement for a cyclohexane ring, with experimental evidence suggesting that at room temperature, the vast majority of cyclohexane molecules exist in this form. This conformation minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering all adjacent carbon-hydrogen bonds.

A key dynamic feature of the cyclohexane ring is the "chair flip" or ring inversion. This process involves the interconversion between two distinct chair conformations. During a chair flip, all axial substituents become equatorial, and all equatorial substituents become axial. This inversion is rapid at room temperature, with an energy barrier of approximately 10 kcal/mol. The transition state for this process is believed to be a high-energy "half-chair" conformation.

For 1-chloro-4-methoxycyclohexane, two chair conformers exist for each diastereomer (cis and trans), which are in rapid equilibrium through ring inversion. The relative stability of these conformers is dictated by the energetic penalties associated with the axial or equatorial placement of the chloro and methoxy (B1213986) groups.

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to the avoidance of steric strain arising from 1,3-diaxial interactions. These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position and is generally correlated with the steric bulk of the substituent.

For this compound, the conformational equilibrium will be governed by the A-values of the chloro and methoxy groups. The A-value for a chloro group is approximately 0.53 kcal/mol, while the A-value for a methoxy group is around 0.6 kcal/mol. In the cis-isomer, one substituent is axial and the other is equatorial. The two chair-flipped conformers are therefore not identical in energy. The conformer with the slightly bulkier methoxy group in the equatorial position and the chloro group in the axial position would be marginally more stable. In the trans-isomer, the diequatorial conformer is significantly more stable than the diaxial conformer, as the latter would involve the sum of the A-values in destabilizing 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Cl | 0.53 |

| -OCH₃ | 0.60 |

| -CH₃ | 1.70 |

| -OH | 0.87 |

| -Br | 0.43 |

Stereoelectronic Effects in this compound

Beyond simple steric considerations, more subtle stereoelectronic effects play a crucial role in determining the conformational preferences of this compound. These effects arise from the interactions between electron orbitals and are highly dependent on the spatial arrangement of atoms.

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon in a pyranose ring to favor the axial orientation, contrary to what would be expected based on sterics alone. wikipedia.org This effect is attributed to a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond when the substituent is axial.

In cyclohexane systems lacking a ring heteroatom, a classical anomeric effect is not observed. However, "pseudo-anomeric" effects can arise in substituted methoxycyclohexanes, particularly when other electronegative groups are present. st-andrews.ac.uk For this compound, while a direct anomeric effect is absent, related stereoelectronic interactions can influence conformational stability. For instance, the presence of the electronegative chlorine atom can modulate the electronic properties of the ring, which in turn could influence the conformational preference of the methoxy group through long-range inductive effects.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.orgallen.in In substituted cyclohexanes, hyperconjugative interactions can contribute to the relative stability of different conformers.

In this compound, several hyperconjugative interactions are possible. For example, there can be delocalization of electron density from a C-H or C-C σ orbital of the cyclohexane ring into the σ* orbital of the C-Cl or C-O bond. The efficiency of this overlap is dependent on the dihedral angle between the interacting orbitals, and thus, different conformations will experience varying degrees of hyperconjugative stabilization. While generally a smaller contribution to conformational energy than steric effects, these interactions can be significant in fine-tuning the conformational equilibrium. For instance, an anti-periplanar arrangement of a C-H bond to a C-X (where X is an electronegative substituent) bond can lead to a stabilizing σ → σ* interaction.

Nonclassical hydrogen bonds, such as C-H···O interactions, are weak electrostatic interactions that can influence molecular conformation. oregonstate.edu In methoxycyclohexanes, intramolecular C-H···O hydrogen bonds have been proposed to contribute to the stability of certain conformations.

Computational Approaches to Conformational Analysis

Modern computational chemistry provides powerful tools for the detailed investigation of molecular conformations, offering insights that are often complementary to experimental data. For molecules such as this compound, computational methods can be used to determine the relative stabilities of different stereoisomers and conformers, and to explore the dynamics of their interconversion.

Quantum Chemical Calculations for Energy Differences (e.g., CCSD(T), MP2, DFT)

Quantum chemical calculations are a cornerstone of conformational analysis, enabling the precise calculation of the potential energies of different molecular structures. These methods can determine the energy difference between various conformers, such as the chair conformations with substituents in axial or equatorial positions. For 1,4-disubstituted cyclohexanes like this compound, four distinct chair conformers need to be considered: the cis isomer with chloro (ax) and methoxy (eq) or chloro (eq) and methoxy (ax), and the trans isomer with both substituents in axial positions (diaxial) or both in equatorial positions (diequatorial).

The relative stability of these conformers is largely influenced by the individual conformational preferences of the chloro and methoxy groups. These preferences are often quantified by the "A-value," which represents the free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.

Computational studies on chlorocyclohexane have established that the equatorial conformer is more stable than the axial one. This preference is primarily due to the avoidance of steric strain that arises from 1,3-diaxial interactions between the axial chlorine atom and the axial hydrogen atoms on the same side of the ring. A variety of computational methods have been used to quantify this energy difference, with results showing good agreement with experimental values.

Table 1: Calculated Conformational Energy Differences for Chlorocyclohexane (Axial - Equatorial)

| Computational Method | Basis Set | Energy Difference (kcal/mol) |

|---|---|---|

| MP2 | cc-pVTZ | 0.55 |

| B3LYP | 6-311+G(d,p) | 0.48 |

Similarly, for methoxycyclohexane , the equatorial conformer is favored. The steric demands of the methoxy group are greater than those of a chlorine atom, leading to a larger energy penalty for the axial conformation. However, the presence of the oxygen atom also introduces electronic effects, such as hyperconjugation, which can influence the conformational equilibrium.

Table 2: Calculated Conformational Energy Differences for Methoxycyclohexane (Axial - Equatorial)

| Computational Method | Basis Set | Energy Difference (kcal/mol) |

|---|---|---|

| MP2 | aug-cc-pVTZ | 0.75 |

| B3LYP | 6-311++G(2d,2p) | 0.68 |

By combining the insights from these monosubstituted systems, one can make informed predictions about the conformational landscape of this compound. For the trans isomer, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer, as the latter would suffer from the combined steric strain of both an axial chloro and an axial methoxy group. For the cis isomer, the two chair-flipped conformers—one with axial chloro and equatorial methoxy, and the other with equatorial chloro and axial methoxy—will have their relative energies determined by the balance of the individual conformational preferences. Based on the data above, the conformer with the equatorial methoxy group and axial chloro group would be predicted to be slightly more stable.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of the minimum energy conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that maps the conformational landscape.

For this compound, an MD simulation would reveal the dynamic equilibrium between the different chair conformers. The primary conformational change in a cyclohexane ring is the "chair flip" or "ring inversion," a process that involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations.

An MD simulation could be used to:

Map the Potential Energy Surface: By sampling the vast number of possible atomic arrangements, MD can help to identify all the stable and metastable conformations (local minima on the potential energy surface) and the energy barriers between them (transition states).

Determine Conformational Populations: By running the simulation for a sufficiently long time, the relative populations of the different chair conformers of both the cis and trans isomers can be determined. These populations are directly related to the free energy differences between the conformers.

Analyze Interconversion Pathways: The simulation trajectory would show the pathways and timescales of the chair-flipping process. This can reveal whether the ring inversion happens in a concerted motion or through a series of sequential changes.

Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the surrounding medium affects the conformational preferences and dynamics of this compound.

In a typical MD simulation of this compound, one would expect to observe the molecule predominantly residing in the lowest-energy chair conformations identified by quantum chemical calculations. The simulation would also capture the infrequent but important transitions between these states, providing a complete picture of the molecule's conformational flexibility.

Reaction Mechanisms and Reactivity of 1 Chloro 4 Methoxycyclohexane

Nucleophilic Substitution Reactions (SN1 and SN2)

1-Chloro-4-methoxycyclohexane, as a secondary alkyl halide, is capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. In these reactions, a nucleophile replaces the chlorine atom, which acts as the leaving group. csbsju.edu

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the carbon-chlorine bond. masterorganicchemistry.com

For this compound, the stereochemical outcome depends on the configuration of the starting material (cis or trans isomer).

Reaction on cis-1-Chloro-4-methoxycyclohexane: In the more stable chair conformation of the cis isomer, one substituent is axial and the other is equatorial. If the chlorine atom is in an axial position, the nucleophile will attack from the equatorial direction. Conversely, if the chlorine is equatorial, the attack will be from the axial direction. In either case, the resulting product will be the trans isomer, where the nucleophile and the methoxy (B1213986) group are on opposite sides of the ring.

Reaction on trans-1-Chloro-4-methoxycyclohexane: In the most stable conformation of the trans isomer, both the chlorine and methoxy groups are in equatorial positions. The backside attack by the nucleophile will occur from an axial position, leading to the formation of the cis product.

This stereospecificity, where a specific stereoisomer of the reactant yields a specific stereoisomer of the product, is a hallmark of the SN2 reaction. youtube.com

| Starting Material | SN2 Reaction Outcome | Product Stereochemistry |

|---|---|---|

| cis-1-Chloro-4-methoxycyclohexane | Inversion of Configuration | trans-Product |

| trans-1-Chloro-4-methoxycyclohexane | Inversion of Configuration | cis-Product |

The SN1 reaction proceeds through a multi-step mechanism, the first and rate-determining step of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. amherst.edu The stability of this intermediate is the primary factor influencing the rate of an SN1 reaction. openstax.org For this compound, the loss of the chloride ion results in the formation of a secondary carbocation at the C1 position.

The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com The secondary carbocation formed from this compound is sufficiently stable for the SN1 mechanism to be viable under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). libretexts.org

A common feature of SN1 reactions is the potential for the carbocation intermediate to undergo rearrangement to a more stable form via a 1,2-hydride or 1,2-alkyl shift. chemistrysteps.com In the case of the 4-methoxycyclohexyl carbocation, the positive charge is on a secondary carbon. A 1,2-hydride shift from an adjacent carbon (C2 or C6) would only result in another secondary carbocation, offering no energetic advantage. Therefore, significant carbocation rearrangements are not expected in the SN1 reactions of this compound. The nucleophile will attack the planar carbocation from either face, leading to a mixture of stereoisomers, often resulting in racemization if the starting material is chiral. youtube.comyoutube.com

The competition between SN1 and SN2 pathways for this compound is governed by several factors. As a secondary halide, it lies at the borderline where either mechanism is possible. youtube.com The methoxy group at the C4 position has a minor influence on the reaction at C1 due to its distance. Its electron-withdrawing inductive effect could slightly destabilize the carbocation intermediate, thus disfavoring the SN1 pathway, but this effect is weak. The deciding factors are typically the external reaction conditions.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) openstax.org | Polar Aprotic (e.g., acetone, DMF) iitk.ac.in |

| Substrate | Secondary halide is viable | Secondary halide is viable, but slower than primary masterorganicchemistry.com |

| Stereochemistry | Racemization/mixture of isomers youtube.com | Complete inversion of configuration youtube.com |

Elimination Reactions (E1, E2, E1cB)

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride (HCl) is removed to form an alkene. These reactions are favored by the use of a strong base, particularly at higher temperatures. The most common mechanisms are the E1 and E2 pathways. The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is less common and typically requires a carbanion-stabilizing group and a poor leaving group, which are not features of this system. libretexts.org

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. The outcome is often dictated by two empirical rules:

Zaitsev's Rule: Predicts that the major product will be the more substituted (and generally more stable) alkene. libretexts.orgchemistrysteps.com This is typically favored when using a small, strong base. khanacademy.org

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is common when a sterically hindered (bulky) base is used. chemistrysteps.com

In the case of this compound, elimination involves the removal of the chlorine atom from C1 and a proton from an adjacent carbon (a β-carbon). The β-carbons are C2 and C6. Due to the symmetry of the molecule, the hydrogen atoms on C2 and C6 are chemically equivalent. Therefore, removal of a proton from either C2 or C6 leads to the formation of the same, single alkene product: 4-methoxycyclohexene .

As there is only one possible elimination product, there is no competition between Zaitsev and Hofmann pathways. The question of regioselectivity is not applicable to this specific substrate.

While regioselectivity is not a factor for this compound, stereoselectivity is crucial, particularly for the E2 mechanism. The E2 reaction has a strict stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation. iitk.ac.in In cyclohexane (B81311) systems, this translates to a requirement for a trans-diaxial arrangement, where both the hydrogen and the leaving group are in axial positions on adjacent carbons. chemistrysteps.commasterorganicchemistry.com

This requirement has significant consequences for the reactivity of the cis and trans isomers of this compound.

cis-1-Chloro-4-methoxycyclohexane: In its most stable chair conformation, one substituent will be axial and the other equatorial. If the larger chlorine atom occupies the equatorial position, the ring must flip to a less stable conformation to place the chlorine in an axial position for E2 elimination to occur. If the chlorine is already in the axial position in the more stable conformer, the reaction can proceed readily as the axial β-hydrogens at C2 and C6 are anti-periplanar to it.

trans-1-Chloro-4-methoxycyclohexane: The most stable conformation is the one where both the chloro and methoxy groups are in equatorial positions. In this arrangement, the chlorine atom is not anti-periplanar to any β-hydrogen. For the E2 reaction to occur, the ring must flip to the highly unstable diaxial conformation. masterorganicchemistry.com This conformational change requires a significant amount of energy, making the E2 reaction for the trans isomer much slower than for the cis isomer (where an axial chlorine is more accessible).

The E1 reaction, by contrast, proceeds through a planar carbocation and does not have the strict anti-periplanar requirement of the E2 mechanism. chemistrysteps.com The base removes a proton from a carbon adjacent to the carbocation, with a general preference for the proton that leads to the most stable alkene.

| Isomer | Stable Conformation | E2 Reactivity | Reason |

|---|---|---|---|

| cis-1-Chloro-4-methoxycyclohexane | Axial-Equatorial | Relatively Fast | An axial chlorine conformation is accessible, allowing for the required trans-diaxial arrangement with β-hydrogens. chemistrysteps.commasterorganicchemistry.com |

| trans-1-Chloro-4-methoxycyclohexane | Diequatorial | Very Slow | The required trans-diaxial geometry can only be achieved in the highly unstable diaxial ring conformation. masterorganicchemistry.com |

Substrate, Base, Leaving Group, and Solvent Effects on Elimination Pathways

The elimination reactions of this compound are predominantly governed by E1 and E2 mechanisms. The pathway taken is highly sensitive to several factors, including the structure of the substrate, the nature of the base, the leaving group, and the properties of the solvent.

Substrate: this compound is a secondary alkyl halide. This structure allows for both E1 and E2 pathways. For an E2 reaction to occur, a crucial stereochemical requirement must be met: the hydrogen atom to be eliminated and the chlorine leaving group must be in an anti-periplanar (or trans-diaxial) arrangement in the cyclohexane chair conformation. masterorganicchemistry.comchemistrysteps.com This means that elimination is only possible from the conformer where the chlorine atom occupies an axial position. masterorganicchemistry.com The rate of the E2 reaction is therefore dependent on the stability of the chair conformation with the axial leaving group. chemistrysteps.com

Base: The strength of the base is a primary determinant of the reaction mechanism.

Strong bases , such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), favor the concerted E2 mechanism. dalalinstitute.com Strong, sterically hindered bases like potassium tert-butoxide can also influence the regioselectivity of the elimination, favoring the formation of the less substituted alkene (Hofmann product), although for this substrate, the main competition is between different conformers.

Weak bases , such as water or ethanol (B145695), favor the E1 mechanism. In this pathway, the leaving group departs first to form a secondary carbocation, which is then deprotonated by the weak base.

Leaving Group: The chloride ion is a reasonably good leaving group. In E1 reactions, a better leaving group accelerates the initial ionization step, thus increasing the reaction rate. researchgate.net For E2 reactions, the nature of the leaving group also plays a role, with better leaving groups facilitating the concerted bond-breaking process.

Solvent: The polarity of the solvent significantly influences the reaction pathway.

Polar protic solvents (e.g., water, ethanol) are effective at solvating both the departing leaving group and the carbocation intermediate, thereby favoring the E1 pathway.

Polar aprotic solvents (e.g., acetone, DMSO) can favor E2 reactions, especially when a strong base is used.

The interplay of these factors is summarized in the table below.

| Factor | Effect on E1 Pathway | Effect on E2 Pathway |

|---|---|---|

| Base | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., RO⁻, OH⁻) |

| Solvent | Favored by polar protic solvents (e.g., H₂O, ROH) | Favored by polar aprotic solvents (e.g., DMSO, Acetone) |

| Substrate | Secondary halide, can form a stable carbocation | Secondary halide, requires anti-periplanar H and Cl |

| Leaving Group | Good leaving group (Cl⁻) stabilizes transition state | Good leaving group (Cl⁻) is required for concerted step |

Anchimeric Assistance in Elimination Reactions (e.g., Alkoxy Group Participation)

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This participation can lead to a significant increase in reaction rate and can influence the stereochemical outcome. wikipedia.orglibretexts.org

In the case of this compound, particularly the trans isomer, the methoxy group can provide anchimeric assistance. The lone pair of electrons on the oxygen atom can act as an internal nucleophile, attacking the carbon atom bearing the chlorine from the backside as the C-Cl bond ionizes. This process leads to the formation of a bridged, bicyclic oxonium ion intermediate.

Studies on analogous compounds, such as trans-1,4-dialkoxycyclohexanes, have provided direct experimental and theoretical evidence for this type of anchimeric assistance in gas-phase elimination reactions. researchgate.netrsc.org In these studies, the high abundance of elimination products from trans isomers compared to cis isomers strongly suggests the formation of a symmetrical, bridged oxonium ion intermediate, which is a hallmark of NGP. researchgate.netrsc.org This assistance lowers the energy of the transition state for the departure of the leaving group, thereby accelerating the reaction rate compared to a similar compound without the participating group. libretexts.org

Competitive Substitution and Elimination Pathways

When this compound is treated with a reagent that can act as both a base and a nucleophile, substitution and elimination reactions often occur concurrently. The product ratio is determined by the specific reaction conditions and the roles of the reactants.

Strongly Basic, Weakly Nucleophilic Reagents: Sterically hindered strong bases, like potassium tert-butoxide, primarily function as bases, leading to a higher yield of the elimination (E2) product.

Strongly Nucleophilic, Weakly Basic Reagents: Reagents like iodide or azide (B81097) ions are strong nucleophiles but weak bases. They will favor substitution reactions, primarily through an SN2 mechanism.

Strong Bases and Strong Nucleophiles: Unhindered strong bases like sodium ethoxide can act as both, leading to a mixture of SN2 and E2 products. For secondary halides, elimination is often favored, especially at higher temperatures.

Weak Bases and Weak Nucleophiles: Solvents like water or ethanol act as weak bases and weak nucleophiles. Under these conditions (solvolysis), both SN1 and E1 reactions can occur, proceeding through a common carbocation intermediate.

The following table outlines the general conditions that favor each of the four competing pathways for a secondary alkyl halide like this compound.

| Pathway | Favored By |

|---|---|

| SN1 | Weak nucleophile, polar protic solvent |

| SN2 | Strong nucleophile, polar aprotic solvent |

| E1 | Weak base, polar protic solvent, heat |

| E2 | Strong, bulky base, heat |

Other Reaction Types and Functional Group Transformations

Hydrolysis Reactions and Ether Cleavage Mechanisms

Hydrolysis of the C-Cl Bond: In the presence of a weak nucleophile like water (a solvolysis reaction), the chlorine atom can be substituted by a hydroxyl group to form 4-methoxycyclohexanol (B98163). study.com Given that it is a secondary halide, this reaction likely proceeds through an SN1 mechanism. vedantu.com The reaction involves the initial, rate-limiting departure of the chloride ion to form a secondary carbocation intermediate, which is then rapidly attacked by a water molecule. A final deprotonation step yields the alcohol product.

Ether Cleavage: The methoxy ether group is generally stable but can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI. youtube.comlibretexts.org The mechanism begins with the protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). Following protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

SN2 Pathway: If the attack occurs at the methyl carbon of the methoxy group, it proceeds via an SN2 mechanism, yielding 4-chlorocyclohexanol (B1345108) and methyl halide.

SN1 Pathway: If the attack occurs at the secondary carbon of the cyclohexane ring, the C-O bond may break first to form a carbocation (SN1-like), which is then attacked by the halide. This pathway is less likely for the methyl group but possible for the secondary carbon, especially in highly polar solvents.

Derivatization via Organometallic Reagents (e.g., Organozinc)

This compound can be converted into a more versatile organometallic reagent for use in carbon-carbon bond-forming reactions. The formation of an organozinc reagent is particularly suitable. Highly reactive zinc, such as Rieke® Zinc, can directly insert into the carbon-chlorine bond of alkyl chlorides. This reaction is advantageous because it tolerates a wide variety of functional groups, including the ether linkage present in the molecule.

The resulting organozinc halide (a Reformatsky-type reagent) can then be used in cross-coupling reactions, most notably the Negishi coupling, which typically employs a palladium or nickel catalyst. This allows for the formation of a new C-C bond by coupling the cyclohexane ring to various organic groups (aryl, vinyl, alkyl, etc.), providing a powerful method for derivatization.

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry provides deep insights into reaction mechanisms by modeling molecular structures, transition states, and energy profiles. masterorganicchemistry.com For reactions involving cyclohexane derivatives, theoretical studies can elucidate conformational preferences, calculate activation energies, and distinguish between competing pathways.

While specific computational studies on this compound are not widely reported, research on analogous molecules provides a strong framework for understanding its behavior. For instance, density functional theory (DFT) calculations have been used to study the gas-phase elimination of methanol (B129727) from 1,1-dimethoxycyclohexane. These studies suggested a concerted, polar four-membered cyclic transition state for the elimination. The calculations were able to determine the geometries of the reactant, transition state, and products, and the calculated activation energies were in good agreement with experimental values.

Similarly, ab initio calculations have been used to support the mechanism of anchimeric assistance in the elimination reactions of 1,4-dialkoxycyclohexanes. researchgate.netrsc.org These theoretical models confirmed that the formation of a bridged oxonium ion intermediate is energetically favorable for the trans isomer, thus explaining its enhanced reactivity. Such computational approaches could be applied to this compound to model its E1/E2/SN1/SN2 pathways, assess the energetic feasibility of anchimeric assistance, and predict product distributions under various conditions.

Transition State Theory and Activation Energy Calculations

No specific studies detailing the application of transition state theory to reactions involving this compound were identified. Consequently, there are no available data tables of calculated activation energies (Ea), enthalpies of activation (ΔH‡), or entropies of activation (ΔS‡) for its characteristic reactions, such as nucleophilic substitution or elimination.

Reaction Coordinate Analysis using Quantum Chemistry

Despite a comprehensive search for scientific literature detailing the applications of this compound as a synthetic intermediate, no specific research findings or detailed examples could be retrieved that align with the requested article structure. The search did not yield information on its use as a building block for complex organic molecules, a precursor to chiral compounds and enantiopure intermediates, or its application in scaffold modification and functionalization in medicinal chemistry research.

General principles of organic synthesis suggest that as a substituted chlorocyclohexane, this compound could theoretically undergo nucleophilic substitution reactions or form an organometallic reagent (e.g., a Grignard reagent). These reactions are fundamental in the construction of more complex molecular architectures. For instance, the chlorine atom could be displaced by a variety of nucleophiles to introduce new functional groups, and the cyclohexane ring could serve as a scaffold in medicinal chemistry.

However, without specific documented examples in the scientific literature, any discussion of its applications would be speculative and would not meet the required standard of being based on detailed research findings. The available information is limited to basic chemical identifiers and properties, with no published studies on its specific synthetic utility in the requested areas.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline based on the currently available information.

Advanced Characterization Methodologies for 1 Chloro 4 Methoxycyclohexane

Spectroscopic Techniques in Elucidating Structure and Conformation

Spectroscopic methods are paramount in the structural analysis of 1-chloro-4-methoxycyclohexane, offering non-destructive ways to probe its molecular framework and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Equilibria (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry and conformational preferences of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of cis and trans isomers and the assessment of the equilibrium between axial and equatorial conformers.

For the trans isomer , two chair conformations are possible: one with both the chloro and methoxy (B1213986) groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is significantly more stable. In the ¹H NMR spectrum, the protons attached to the carbons bearing the substituents (C1 and C4) would exhibit chemical shifts and coupling constants characteristic of their axial or equatorial orientation. An equatorial proton typically appears at a higher frequency (downfield) than an axial proton. The coupling constants between adjacent protons also differ, with axial-axial couplings (³J_ax,ax) being larger (typically 8-13 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (typically 2-5 Hz).

For the cis isomer , both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative steric bulk of the chloro and methoxy groups will determine the preferred conformation, though the energy difference between the two chair forms is generally smaller than in the trans isomer.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are sensitive to their substitution and the orientation of those substituents. Carbons bearing axial substituents are typically shielded (appear at a lower frequency or upfield) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering further insights into the spatial arrangement of the substituents and the preferred conformation.

Table 1: Expected ¹H NMR Parameters for Conformers of this compound

| Isomer | Conformation | Substituent Positions | Expected H1/H4 Chemical Shift | Expected H1/H4 Coupling Patterns |

|---|---|---|---|---|

| trans | Diequatorial | Cl (eq), OMe (eq) | Downfield | Small ax-eq and eq-eq couplings |

| trans | Diaxial | Cl (ax), OMe (ax) | Upfield | Large ax-ax couplings |

| cis | Chair 1 | Cl (ax), OMe (eq) | H1 (Upfield), H4 (Downfield) | Mixed large and small couplings |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and can also distinguish between conformational isomers.

FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically in the 1070-1150 cm⁻¹ region, and C-H stretching of the methyl group around 2850-2960 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The precise frequency of the C-Cl stretch can be indicative of its conformational orientation, with the axial C-Cl bond often exhibiting a different vibrational frequency than the equatorial C-Cl bond.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The symmetric vibrations of the cyclohexane ring would be readily observable in the Raman spectrum.

By comparing the experimental spectra with theoretical calculations for different conformers, it is possible to assign specific vibrational bands to each isomer and gain insight into the conformational equilibrium.

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (cyclohexane) | Stretching | 2850 - 2950 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C-O (methoxy) | Stretching | 1070 - 1150 |

Mass Spectrometry for Mechanistic Insights and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers insights into its fragmentation pathways under ionization. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

This method would unambiguously determine whether the crystalline sample is the cis or trans isomer. Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the solid state, which is often the most stable conformation in the gas or solution phase. X-ray crystallography also provides valuable information about the intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry for Structural and Energetic Insights

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed structural and energetic information that can aid in the interpretation of experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules like this compound. DFT calculations can be used to perform geometry optimizations of the different possible stereoisomers and conformers, providing accurate predictions of their three-dimensional structures, including bond lengths and angles.

Furthermore, DFT can be used to calculate the relative energies of these structures, allowing for the determination of the most stable conformer for both the cis and trans isomers and the energy difference between them. This information is crucial for understanding the conformational equilibrium. DFT can also be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These calculated values can be compared with experimental data to confirm structural assignments and aid in the interpretation of complex spectra.

Table 3: Predicted Relative Energies of this compound Conformers from DFT Calculations (Illustrative)

| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Diequatorial | Cl (eq), OMe (eq) | 0 (most stable) |

| trans | Diaxial | Cl (ax), OMe (ax) | > 4 |

| cis | Chair 1 | Cl (ax), OMe (eq) | ~1.0 |

Note: The relative energy values are illustrative and would need to be determined by specific DFT calculations.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Calculations

Ab initio quantum mechanical methods provide a rigorous framework for determining the electronic structure and energy of a molecule from first principles, without reliance on empirical parameters. For molecules like this compound, where subtle energetic differences between conformers are critical, high-level ab initio methods are indispensable for achieving chemical accuracy.

Two of the most powerful and widely used ab initio methods for this purpose are Møller-Plesset perturbation theory (MP2) and the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). These methods account for electron correlation, which is crucial for accurately describing the non-covalent interactions that govern conformational preferences.

Research on closely related monosubstituted cyclohexanes provides valuable insight into the expected energetic landscape of this compound. A comprehensive study on molecules including methoxycyclohexane has been performed using MP2 and CCSD(T) methods with large correlation-consistent basis sets, extrapolating to the complete basis set (CBS) limit to achieve highly accurate energy values. nih.govacs.org For methoxycyclohexane, the equatorial conformer is found to be nearly isoenergetic with the axial conformer at the CCSD(T)/CBS limit, with a calculated energy difference (ΔE) of just -0.21 kcal mol⁻¹. nih.govacs.orgmst.edu This near-degeneracy highlights the importance of using high-accuracy methods, as lower levels of theory can often fail to capture such subtle energetic balances. nih.govacs.org

For this compound, the presence of the chloro substituent would further influence this equilibrium. High-accuracy calculations would be necessary to determine the relative energies of the four possible chair conformers: cis-(a,e), cis-(e,a), trans-(a,a), and trans-(e,e). The computational cost of these methods, particularly CCSD(T), is substantial and scales rapidly with the size of the molecule and the basis set. Therefore, such calculations are often performed on simplified or analogous systems to establish benchmarks.

The table below presents the high-accuracy relative electronic energies for methoxycyclohexane, a structural component of the target molecule. These values, obtained at the CCSD(T) complete basis set limit, demonstrate the precision required to delineate the subtle energy differences between conformers. nih.govacs.orgmst.edu

| Compound | Method | Basis Set Extrapolation | ΔE (Equatorial - Axial) (kcal mol⁻¹) |

| Methoxycyclohexane | CCSD(T) | Complete Basis Set (CBS) Limit | -0.21 |

| Methoxycyclohexane | MP2 | Complete Basis Set (CBS) Limit | -0.63 |

This interactive table is based on data for methoxycyclohexane as a proxy for this compound.

Force Field Methods for Conformational Searching and Screening

While ab initio methods provide unparalleled accuracy for single-point energy calculations, their computational expense makes them impractical for exploring the entire potential energy surface of a flexible molecule like this compound. This is where force field methods, also known as molecular mechanics (MM), become essential.

Force field methods employ a classical mechanics approach, representing atoms as spheres and bonds as springs. The potential energy of a conformation is calculated using a set of empirically derived functions and parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). This simplification allows for the rapid calculation of energies for thousands of different conformations, making it the method of choice for conformational searching and screening.

A conformational search algorithm systematically or randomly alters the geometry of a molecule, typically by rotating around single bonds, and then uses a force field to perform an energy minimization on each new structure. researchgate.netmdpi.com This process is repeated iteratively to identify all stable, low-energy conformers. researchgate.net

Several well-established force fields are commonly used for this purpose, each with its own set of parameters and strengths. For conformational analysis of organic molecules, force fields such as MM2, MM3, and the Merck Molecular Force Field (MMFF94) have demonstrated strong performance in reproducing experimental and high-level computational results. researchgate.net

The process for this compound would involve:

Generating an initial 3D structure of the molecule.

Employing a conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a large number of trial conformations.

Minimizing the energy of each conformation using a selected force field (e.g., MMFF94).

Clustering the resulting low-energy conformers to identify unique stable structures.

The relative energies of the conformers obtained from the force field search can then be used to estimate their populations at a given temperature using Boltzmann statistics. For greater accuracy, the unique conformers identified by the force field search are often subjected to further geometry optimization and energy calculation at a higher level of theory, such as DFT or even MP2.

The following table summarizes some commonly used force fields and their general applicability for conformational analysis of organic molecules.

| Force Field | Key Features & Recommended Use |

| MM2 / MM3 | Part of a series of force fields developed by Norman Allinger. Known for good performance in conformational analysis of small organic molecules. researchgate.net |

| MMFF94 | Merck Molecular Force Field. A versatile force field designed for a broad range of organic and drug-like molecules. Often shows strong performance in conformational analysis. researchgate.net |

| AMBER | Assisted Model Building with Energy Refinement. Widely used for biomolecules but also has parameter sets for general organic molecules. |

| OPLS | Optimized Potentials for Liquid Simulations. Developed for condensed-phase simulations but also applied to gas-phase conformational analysis. |

This interactive table provides a general overview of common force fields.

By combining the efficiency of force field methods for broad conformational searching with the accuracy of ab initio methods for refining the energies of the most stable conformers, a comprehensive and reliable understanding of the conformational preferences of this compound can be achieved.

Supramolecular Interactions and Crystal Engineering Studies

Intermolecular Hydrogen Bonding and Halogen Bonding

The substituents on the cyclohexane (B81311) ring, a chloro group and a methoxy (B1213986) group, are key to its potential non-covalent interactions. The molecule can act as both a hydrogen bond acceptor and a halogen bond donor.

Hydrogen Bonding: The oxygen atom of the methoxy group in 1-chloro-4-methoxycyclohexane can act as a hydrogen bond acceptor. While the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds with neighboring molecules. The axial and equatorial hydrogen atoms of the cyclohexane ring are potential donors for such interactions. The strength of these bonds is generally weak but can collectively contribute to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This is a highly directional, non-covalent interaction where the chlorine atom acts as an electrophilic species. This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl covalent bond. This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the methoxy group or even the electron-rich region of another chlorine atom. The propensity for halogen bonding generally follows the trend I > Br > Cl > F, so chlorine's ability to form strong halogen bonds is moderate.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | C-H | O (methoxy) | 2.2 - 3.2 | 0.5 - 2.5 |

| Halogen Bond | C-Cl | O (methoxy) | 2.8 - 3.5 | 1.0 - 5.0 |

Crystal Packing and Self-Assembly in Solid State

In the absence of strong, structure-directing hydrogen bonds, the crystal packing is often governed by the principle of close packing, where molecules arrange themselves to minimize empty space. The directional nature of halogen bonds, however, can lead to specific and predictable packing motifs. For instance, C-Cl···O halogen bonds could lead to the formation of chains or ribbons of molecules. Similarly, cooperative C-H···O hydrogen bonds can result in the self-assembly of molecules into well-defined supramolecular architectures.

The cis or trans arrangement of the chloro and methoxy groups will have a profound impact on the molecular shape and, consequently, on the crystal packing. The trans-isomer, for example, might adopt a diequatorial conformation of its substituents, leading to a more linear molecular shape that could favor layered packing arrangements. Conversely, the cis-isomer would have one axial and one equatorial substituent, resulting in a different molecular profile that might lead to more complex, interlocking packing motifs.

The study of crystal packing in cyclohexane derivatives has shown that even subtle changes in substitution can lead to significant changes in the solid-state structure. Therefore, a detailed crystallographic analysis would be necessary to fully elucidate the self-assembly behavior of this compound.

Molecular Recognition and Host-Guest Chemistry with this compound Derivatives

The principles of molecular recognition rely on specific and complementary non-covalent interactions between a host and a guest molecule. Derivatives of this compound have the potential to be utilized in host-guest chemistry, where the cyclohexane ring can serve as a rigid scaffold to present binding sites (the chloro and methoxy groups) in a well-defined spatial arrangement.

By modifying the cyclohexane core with other functional groups, it is possible to design host molecules with cavities or clefts that are complementary in size, shape, and chemical nature to a specific guest molecule. The chloro and methoxy groups can act as key recognition sites within such a host. For instance, the chlorine atom could form a halogen bond with an electron-rich guest, while the methoxy group could act as a hydrogen bond acceptor.

Conversely, this compound itself could act as a guest molecule, fitting into the cavity of a larger host molecule. Its size, shape, and the presence of functional groups capable of non-covalent interactions would determine its affinity for a particular host. The selection of either the cis or trans isomer could also be a tool for achieving selective binding, as they present different three-dimensional shapes to a potential host.

The development of synthetic receptors for small molecules is a vibrant area of research in supramolecular chemistry. While specific examples involving this compound derivatives are not prominent in the literature, the foundational principles of host-guest chemistry suggest that such molecules could be valuable building blocks in the design of new systems for molecular recognition, sensing, and separation.

Future Perspectives and Research Directions for this compound

The exploration of substituted cyclohexanes continues to be a fertile ground for chemical research, driven by their presence in numerous natural products and pharmacologically active compounds. Within this class of molecules, this compound presents a simple yet intriguing scaffold, offering opportunities for methodological advancements and novel applications. This article outlines future perspectives and research directions centered on this specific compound, focusing on sustainable synthesis, new reactivity patterns, computational modeling, and the design of innovative materials and bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.